molecular formula C23H16N2O2 B3622482 1-Benzyl-isoindigo

1-Benzyl-isoindigo

Cat. No.: B3622482
M. Wt: 352.4 g/mol
InChI Key: RESIDJWHUFXREE-UHFFFAOYSA-N
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Description

Overview of Isoindigo Derivatives in Functional Materials Science

Isoindigo, a structural isomer of the well-known dye indigo, has emerged as a significant electron-deficient building block in the field of functional materials science. rsc.orgresearchgate.net Its inherent properties, such as a planar structure, high stability, and strong electron-withdrawing character, make it an attractive component for organic semiconductors. beilstein-journals.orgnih.govleigroup.cn These materials are at the forefront of research into next-generation electronics, with potential applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices. beilstein-journals.orgsioc-journal.cnrsc.org The development of donor-acceptor (D-A) conjugated polymers, where isoindigo often serves as the acceptor unit, has led to significant improvements in device performance, including high charge carrier mobilities and enhanced power conversion efficiencies in solar cells. sioc-journal.cnrsc.org The versatility of the isoindigo core allows for chemical modifications that can fine-tune its electronic and physical properties to meet the demands of various applications. beilstein-journals.org

Significance of N-Substitution in Organic Semiconductor Design

In the design of organic semiconductors, the ability to modulate the material's properties through chemical synthesis is paramount. N-substitution on the lactam nitrogen atoms of the isoindigo core is a powerful strategy to achieve this. researchgate.net Attaching different functional groups to the nitrogen atoms can significantly impact the solubility, molecular packing, and electronic energy levels of the resulting compound. researchgate.net For instance, the introduction of long alkyl chains is a common method to improve the solubility of isoindigo derivatives in organic solvents, which is crucial for solution-based processing of electronic devices. researchgate.netmdpi.com The nature of the substituent, whether it is electron-donating or electron-withdrawing, can also alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge transport characteristics and the optical absorption profile of the material. nih.gov The strategic use of N-substitution allows for a rational design approach to developing new isoindigo-based materials with tailored properties for specific electronic applications.

Historical Perspectives on Isoindigo Chemistry and Electronic Applications

The chemistry of isoindigo dates back to the 19th century, but its potential in electronic applications has been a more recent discovery. researchgate.net For a long time, isoindigo and its derivatives were primarily of interest for their biological activities, with some compounds showing promise in cancer research. beilstein-journals.org However, in the last few decades, the focus has shifted towards their use in materials science. researchgate.netbeilstein-journals.org The realization that the electron-deficient nature of the isoindigo core could be harnessed for creating high-performance organic semiconductors marked a turning point in the research field. nih.gov Early studies on isoindigo-based polymers demonstrated their potential in OFETs and OSCs, paving the way for further exploration. sioc-journal.cnresearchgate.net The development of synthetic methods to introduce various substituents at the nitrogen positions has been a key enabler in this journey, allowing for the creation of a vast library of isoindigo derivatives with diverse properties. researchgate.net

Current Research Challenges and Opportunities for 1-Benzyl-isoindigo

While isoindigo-based materials have shown great promise, there are still challenges to be addressed to realize their full potential. For this compound, a key challenge lies in understanding how the benzyl (B1604629) group specifically influences the solid-state packing and, consequently, the charge transport properties. The bulky and somewhat flexible nature of the benzyl group could potentially disrupt the ideal π-π stacking that is beneficial for high charge carrier mobility.

However, this also presents opportunities. The benzyl group can be functionalized, offering a route to further tailor the properties of the molecule or to attach it to other molecular systems. There is an opportunity to explore how the electronic properties of the benzyl ring, which can be modified with electron-donating or electron-withdrawing groups, can be used to fine-tune the energy levels of the isoindigo core. Research into the self-assembly of this compound could reveal novel packing motifs with interesting electronic properties. Furthermore, the specific interactions of the benzyl group in the solid state could be leveraged to control the morphology of thin films, which is a critical factor for device performance.

Scope and Objectives of this compound Research Studies

Research studies focusing on this compound would logically aim to systematically characterize its fundamental properties and evaluate its potential in organic electronic devices. The primary objectives of such studies would include:

Synthesis and Purification: To develop and optimize a reliable synthetic route for high-purity this compound.

Structural and Morphological Characterization: To investigate the molecular structure and solid-state packing of this compound using techniques like X-ray crystallography and atomic force microscopy.

Optical and Electrochemical Characterization: To determine the optical absorption and emission properties, as well as the HOMO and LUMO energy levels, through UV-Vis spectroscopy and cyclic voltammetry.

Device Fabrication and Characterization: To fabricate and test organic field-effect transistors (OFETs) using this compound as the active layer to assess its charge carrier mobility and other device parameters.

Structure-Property Relationship Analysis: To establish a clear understanding of how the presence of the benzyl group influences the material's properties and device performance, providing insights for the design of future isoindigo-based materials.

Detailed Research Findings

The introduction of a benzyl group at the nitrogen atom of the isoindigo core is expected to influence its electronic and physical properties. While specific experimental data for this compound is not extensively reported in dedicated studies, we can infer its likely characteristics based on the known effects of N-substitution on the isoindigo scaffold.

Optical Properties

The optical properties of isoindigo derivatives are characterized by a strong absorption band in the visible region, which is due to an intramolecular charge transfer (ICT) from the electron-rich parts of the molecule to the electron-deficient isoindigo core. The position and intensity of this absorption band can be tuned by N-substitution. The benzyl group, being a bulky substituent, may cause a slight blue or red shift in the absorption maximum compared to the unsubstituted isoindigo, depending on its influence on the molecular planarity and electronic coupling.

Electrochemical Properties

The electrochemical properties, particularly the HOMO and LUMO energy levels, are critical for the performance of organic semiconductors in electronic devices. N-substitution is a known method to tune these energy levels. The benzyl group is generally considered to be weakly electron-donating or neutral, and its effect on the HOMO and LUMO levels of isoindigo is expected to be modest. However, it will influence the solid-state packing, which can also affect the measured electronic properties in thin films.

Below are interactive tables with representative data for various N-substituted and core-extended isoindigo derivatives, which provide a context for the expected properties of this compound.

Table 1: Optical Properties of Selected Isoindigo Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Substitution λmax (nm) in Solution Optical Bandgap (eV)
II Unsubstituted ~540 ~1.90
TII Thieno-fused ~600 ~1.70
BTII Benzo-thieno-fused ~650 ~1.55
PI-BTO Polymer ~790 1.35

| PIBDF-BTO | Polymer | ~850 | 0.97 |

Table 2: Electrochemical and Device Properties of Selected Isoindigo-Based Materials This table is interactive. You can sort the data by clicking on the column headers.

Compound HOMO (eV) LUMO (eV) Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs)
II -5.60 -3.70 ~10⁻³ ~10⁻⁴
TII -5.50 -3.80 ~10⁻² ~10⁻³
BTII -5.40 -3.85 0.18 5.8 x 10⁻³
PI-BTO -5.20 -3.85 0.004 Very low

| PIBDF-BTO | -5.45 | -4.48 | 0.27 | 0.22 |

Note: The data in the tables are approximate values compiled from various sources for illustrative purposes and may vary depending on the specific experimental conditions. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzyl-2-hydroxyindol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-20(16-10-4-6-12-18(16)24-22)21-17-11-5-7-13-19(17)25(23(21)27)14-15-8-2-1-3-9-15/h1-13,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESIDJWHUFXREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)C4=C5C=CC=CC5=NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to 1-Benzyl-isoindigo Synthesis

A prevalent and direct method for synthesizing the isoindigo core involves the acid-catalyzed condensation reaction between an isatin (B1672199) and an oxindole (B195798) derivative. researchgate.net In the context of this compound, this can be achieved by reacting N-benzylisatin with oxindole or isatin with N-benzyloxindole. A notable synthesis involves the reaction of N-benzylisatin and oxindole in the presence of acetic acid and hydrochloric acid, affording this compound in a 75% yield. researchgate.net This reaction proceeds through an aldol-type condensation followed by dehydration to yield the characteristic C=C double bond linking the two indole (B1671886) moieties.

Reactant 1Reactant 2Catalyst/SolventTime (h)Yield (%)Reference
N-BenzylisatinOxindoleAcOH/HCl-75 researchgate.net
IsatinN-BenzyloxindoleAcOH/HCl---

Data for the second row is inferred as a viable pathway but specific yield and time were not cited in the provided sources.

Theoretically, a Nucleophilic Aromatic Substitution (SNAr) pathway could be envisioned for the construction of the isoindigo core from suitably activated aromatic precursors, although this is not a commonly reported method for this specific scaffold. The SNAr mechanism typically requires an aromatic ring activated by strong electron-withdrawing groups and a good leaving group. chemistrysteps.com A hypothetical route could involve the reaction of a nucleophile with a substituted benzene (B151609) derivative to build the heterocyclic rings, but the complexity of such a multi-step process makes it less favorable compared to condensation strategies. The high reactivity of intermediates and potential for side reactions often complicate such approaches. wikipedia.org

Recent trends in green chemistry have spurred interest in catalyst-free synthetic methods. While direct catalyst-free synthesis of this compound from its precursors is not extensively documented, related catalyst-free reactions for the formation of other N-benzyl heterocyclic compounds have been reported. psgcas.ac.in For instance, the synthesis of N-benzyl-N-arylcyanamides has been achieved under ultrasound irradiation at room temperature without a catalyst. nih.gov Such methodologies, often relying on thermal or microwave activation in green solvents like water or ethanol (B145695), could potentially be adapted for the condensation or N-alkylation steps in this compound synthesis, reducing environmental impact and simplifying purification processes.

The introduction of the benzyl (B1604629) group onto the isoindigo nitrogen atom is a key step. This is typically achieved through N-alkylation of a pre-formed isoindigo or a precursor like 6,6'-dibromoisoindigo. The reaction generally involves the deprotonation of the N-H bond with a base to form a nucleophilic anion, which then attacks an electrophilic benzyl source. akademisains.gov.my Common alkylating agents include benzyl bromide or benzyl chloride, and the reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). akademisains.gov.my An efficient synthesis of N-unsubstituted thienoisoindigo, a related analogue, has been developed, which allows for subsequent facile N-alkylation to introduce various side chains, including benzyl groups. nih.gov

Beyond the use of benzyl halides, other benzylation strategies can be employed. One such alternative is the use of benzyl tosylate. The N-alkylation of 6,6'-dibromoisoindigo has been successfully demonstrated using tosylates, which can be prepared from the corresponding benzyl alcohol. akademisains.gov.my This method can be more economical and offer different reactivity profiles compared to benzyl bromides. akademisains.gov.my Other potential methods, adapted from the benzylation of alcohols, could include the use of benzyl 2,2,2-trichloroacetimidate under acidic conditions or reagents like 2-benzyloxy-1-methyl-pyridinium triflate. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, catalyst loading, and the nature of the base used in N-alkylation reactions. For instance, in the N-alkylation of 6,6'-dibromoisoindigo with a tosylate, it was found that refluxing at 100°C with potassium carbonate in DMF was the most suitable condition. akademisains.gov.my The use of potassium hydroxide (B78521) at room temperature, a common condition for N-alkylation of other heterocycles, was found to be ineffective. akademisains.gov.my Furthermore, the solubility of the isoindigo precursor was noted to be better in DMF than in DMSO, highlighting the importance of solvent selection. akademisains.gov.my Systematic optimization of these parameters can lead to significant improvements in reaction yield and purity of the final product.

Table of Reaction Parameter Optimization for N-Alkylation of Isoindigo Derivatives

ParameterVariationObservationReference
Base K₂CO₃ vs. KOHK₂CO₃ was effective at elevated temperatures, while KOH was ineffective at room temperature for the tosylate reaction. akademisains.gov.my
Solvent DMF vs. DMSOThe isoindigo precursor exhibited better solubility in DMF, leading to a more efficient reaction. akademisains.gov.my
Temperature Room Temperature vs. 100°C RefluxRefluxing at 100°C was necessary for the N-alkylation with tosylate to proceed. akademisains.gov.my
Alkylation Agent Alkyl Bromide vs. Alkyl TosylateTosylates provide a cost-effective and viable alternative to commercially expensive alkyl bromides. akademisains.gov.my

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms for the formation of the isoindigo scaffold is crucial for optimizing synthetic routes and improving yields. The primary synthetic approaches are based on the high reactivity of the ketone carbonyl group of isatin and the active methylene (B1212753) group of oxindole. researchgate.net

One of the most common formation pathways is the acid-catalyzed condensation of an N-substituted isatin with an N-substituted oxindole. researchgate.net In the case of this compound, this would involve the reaction of 1-benzylisatin with 1-benzyloxindole. The mechanism proceeds via the activation of the C3-carbonyl group of isatin by an acid catalyst, followed by a nucleophilic attack from the enol form of oxindole. Subsequent dehydration leads to the formation of the central carbon-carbon double bond that characterizes the isoindigo structure.

An alternative mechanism has been described for the synthesis of isoindigo from oxindole using thionyl chloride. researchgate.net This reaction is proposed to proceed through an intermediate sulfine (B13751562) (12), which then reacts further to produce the isoindigo derivative in nearly quantitative yield. researchgate.net While detailed mechanistic studies specifically for this compound are not extensively documented, insights can be drawn from related heterocyclic syntheses. For instance, studies on other isoindolinone formations have explored the role of light and base in promoting the reaction, suggesting that radical pathways or base-initiated mechanisms could be plausible under specific conditions. researchgate.net Rhodium-catalyzed intramolecular condensations have also been investigated for the synthesis of related isoindole structures, proceeding through a nucleophilic attack on a rhodium carbenoid intermediate. organic-chemistry.org

Precursor Synthesis and Derivatization for Tailored Properties

The properties of this compound are heavily influenced by its molecular structure, which is determined by the precursors used in its synthesis. The key precursors are 1-benzylisatin and 1-benzyloxindole.

The synthesis of these N-benzylated precursors is typically achieved through the N-alkylation of isatin or oxindole. A widely applicable method for the N-alkylation of similar nitrogen heterocycles like indole involves using a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide. orgsyn.org This method is efficient for introducing the benzyl group onto the nitrogen atom of the indole ring system. orgsyn.org

Reactant 1 Reactant 2 Base/Solvent Product Reference
IndoleBenzyl bromideKOH / DMSO1-Benzylindole orgsyn.org

This table outlines a general method for N-benzylation applicable to the synthesis of this compound precursors.

Derivatization of these precursors is a key strategy for tailoring the final properties of the isoindigo compound. By introducing functional groups onto the phenyl ring of the benzyl substituent or onto the aromatic core of the isatin or oxindole precursor, chemists can modulate characteristics such as:

Solubility: Attaching long alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of materials. rsc.org

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels of the final molecule. This is a critical strategy for tuning the band gap in organic semiconductors. researchgate.net

Molecular Packing: The nature and position of substituents can influence the solid-state packing of the molecules, affecting charge transport properties in thin-film devices. Replacing phenyl rings with other aromatic heterocycles is one strategy to improve coplanarity and charge transport. researchgate.net

Scalability Considerations for Laboratory and Pilot Production

Transitioning the synthesis of this compound from a laboratory scale to pilot production introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key considerations include:

Route Selection: Traditional multi-step syntheses with purification at each stage can be inefficient for large-scale production. The development of "one-pot" procedures, where reactants are added sequentially without isolating intermediates, can significantly improve time and resource efficiency. beilstein-journals.org

Reagent and Catalyst Choice: Many laboratory-scale syntheses of complex organic molecules rely on expensive or toxic reagents, such as organometallic compounds used in Stille and Suzuki cross-coupling reactions. rsc.org For scalable production, there is a strong emphasis on developing "green" synthetic pathways. For example, the use of aldol (B89426) polycondensation for preparing isoindigo-based polymers avoids toxic tin monomers and other environmentally harmful compounds. rsc.org The use of readily available and inexpensive starting materials, such as oxindole and thionyl chloride, is also a critical factor for economic viability. researchgate.net

Process Optimization: Reaction conditions must be carefully optimized for large-scale batches. This includes managing heat transfer in large reactors, controlling the rate of reagent addition to avoid side reactions, and optimizing reaction concentrations.

Purification Methods: While laboratory-scale purification often relies on column chromatography, this method is generally not practical or cost-effective for large quantities. Scalable production requires the development of robust crystallization or recrystallization procedures to achieve high purity of the final product. orgsyn.org

Safety and Environmental Impact: A thorough evaluation of the safety profile of all reagents and intermediates is necessary. The environmental impact of the process, including solvent use and waste generation, must be minimized, aligning with the principles of green chemistry. rsc.org

Factor Laboratory Scale Pilot/Industrial Scale Rationale
Purification Column ChromatographyCrystallization / RecrystallizationCost, efficiency, and throughput. orgsyn.org
Synthetic Route Multi-step with isolationOne-pot synthesis, convergent routesReduces steps, waste, and time. beilstein-journals.org
Reagents Specialized/toxic (e.g., organotin)Green, readily available, cost-effectiveSafety, environmental impact, and cost. researchgate.netrsc.org
Process Control Manual addition, simple heatingAutomated dosing, advanced thermal managementSafety, consistency, and optimization.

This table compares common approaches and considerations for different production scales.

Advanced Structural Elucidation and Solid State Organization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information about the molecular structure and packing in the crystalline state.

Molecular Conformation and Geometry

The molecular structure of 1-Benzyl-isoindigo derivatives reveals significant conformational details. In a related compound, 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, the molecule is composed of a planar benzodiazole unit linked to benzyl (B1604629) and propynyl (B12738560) substituents. researchgate.netnih.gov The benzyl group is substantially rotated out of the plane of the benzodiazole unit. researchgate.netnih.gov Similarly, in (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, the molecule adopts the (E) isomeric form in the crystal lattice. aun.edu.eg

In another derivative, 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol (B145695) hemisolvate, the phenyl and benzene (B151609) rings are not in the same plane, with a dihedral angle of 65.91 (8)° between them. nih.gov The conformation of 1,1'-dimethyl-isoindigo is nonplanar, with the two oxindole (B195798) rings rotated relative to the central double bond due to steric repulsion. researchgate.net The planarity of the isoindigo core is a notable feature, often compared to stilbene. researchgate.net

CompoundKey Conformational FeatureReference
1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-oneBenzyl group significantly rotated out of the benzodiazole plane. researchgate.netnih.gov
(E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-oneExists as the (E) isomer in the solid state. aun.edu.eg
8-benzyl-1-[(4-methylphenyl)sulfonyl]-...Dihedral angle of 65.91 (8)° between phenyl and benzene rings. nih.gov
1,1'-dimethyl-isoindigoNonplanar due to rotation of oxindole rings. researchgate.net

Crystal Packing Motifs and Intermolecular Interactions

The crystal packing of benzyl-substituted isoindigo-related compounds is governed by a variety of intermolecular interactions. In the crystal of 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, molecules are linked by C—H···O hydrogen bonds, forming a layered network. researchgate.netnih.gov These layers are further associated through C—H···π interactions. researchgate.netnih.gov

For (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, the crystal structure reveals dimers stabilized by π-π stacking of the indole (B1671886) moieties with a centroid-to-centroid distance of 3.672(2) Å. aun.edu.eg In the case of 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, the packing is dominated by C—H···π(ring) interactions and C—H···S hydrogen bonds, which form tubular structures. nih.gov Additionally, π–π interactions are observed between parallel phenyl rings. nih.gov The crystal packing of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate features head-to-tail π-stacking with a centroid-to-centroid distance of 3.5694 (11) Å. researchgate.net

Analysis of Non-Planarity and Torsional Angles

The non-planarity of benzyl-substituted isoindigo derivatives is a recurring theme in their crystal structures. For instance, in 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, the benzyl group is inclined by 68.91 (7)° to the benzodiazole unit. researchgate.netnih.gov In another case, the benzyl group is rotated well out of the pyrazolopyrimidine plane by 73.64 (6)°, giving the molecule an approximate L-shape. nih.gov

The dihydrobenzodiazole unit in 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate is not perfectly planar. researchgate.net It is inclined to the triazole ring by 78.91 (11)°. researchgate.net In benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the two benzyl rings are inclined to the quinoline (B57606) ring mean plane by 74.09 (8)° and 89.43 (7)°. nih.gov These significant torsional angles are often a result of steric hindrance between bulky substituents. nih.gov

CompoundTorsional/Dihedral AngleDescriptionReference
1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one68.91 (7)°Inclination of the benzyl group to the benzodiazole unit. researchgate.netnih.gov
1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine73.64 (6)°Rotation of the benzyl group out of the pyrazolopyrimidine plane. nih.gov
1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-...78.91 (11)°Inclination of the dihydrobenzodiazole unit to the triazole ring. researchgate.net
benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate74.09 (8)°, 89.43 (7)°Inclination of the two benzyl rings to the quinoline ring mean plane. nih.gov

Hirshfeld Surface Analysis of Intermolecular Contacts

Hirshfeld surface analysis provides a quantitative measure of intermolecular interactions within a crystal. For 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, the analysis shows that the most significant contributions to the crystal packing are from H···H (47.0%), H···N/N···H (17.6%), and H···C/C···H (17.0%) interactions. nih.gov This highlights the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

In the case of 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, the dominant interactions are H···H (43.6%), H···C/C···H (42.0%), and H···O/O···H (8.9%). researchgate.netnih.gov Similarly, for 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate, the major contributions are from H···H (52.1%), H···C/C···H (23.8%), and O···H/H···O (11.2%) contacts. researchgate.net The shape-index surface can be used to identify characteristic packing modes, such as π–π stacking and C—H···π interactions. nih.gov

CompoundH···H Contacts (%)H···C/C···H Contacts (%)H···N/N···H Contacts (%)H···O/O···H Contacts (%)Reference
1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine47.017.017.6- nih.gov
1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one43.642.0-8.9 researchgate.netnih.gov
1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-...52.123.8-11.2 researchgate.net

Thin Film Morphology and Microstructure Characterization

The performance of organic electronic devices is highly dependent on the morphology of the active material in the thin film state.

Atomic Force Microscopy (AFM) for Surface Topography and Film Growth

Atomic Force Microscopy (AFM) is a powerful technique for studying the surface morphology and texture of thin films at the nanoscale. chalcogen.ro The growth of thin films can proceed through different modes, such as layer-by-layer (Frank-van der Merwe), island formation (Volmer-Weber), or a combination of both (Stranski-Krastanov). mpo.im These growth modes are influenced by factors like deposition rate, substrate temperature, and the interaction between the deposited molecules and the substrate. tib.eu

For isoindigo-based polymers, AFM studies have shown that the side chains have a significant impact on the thin-film morphology. researchgate.net Polymers with linear alkyl chains tend to have similar morphologies, while branched side chains can lead to reduced ordering in the thin films. researchgate.net In some cases, isoindigo derivatives can form fibrous morphologies in solution, which can influence the final film structure. unigoa.ac.in The surface roughness of the thin films, which can be quantified using AFM, is a critical parameter for device performance. chalcogen.ro For instance, in some systems, increasing the film thickness leads to an increase in surface roughness. chalcogen.ro The introduction of bulky substituents like benzyl groups can lead to poor quality thin films due to varied molecular orientations. researchgate.net

Grazing Incidence X-ray Scattering (GIWAXS) for Molecular Orientation and Crystallinity

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to investigate the molecular orientation and crystallinity of thin films. This method is particularly valuable for analyzing the packing of conjugated polymers and small molecules, such as those based on the isoindigo core, which are often utilized in organic electronic devices.

In studies of isoindigo-based polymers, GIWAXS analysis has been instrumental in correlating molecular structure with device performance. For instance, modifying the alkyl side chains and donating units in a series of isoindigo-based donor polymers led to different nanoscale morphological properties and, consequently, varied device efficiencies. rsc.org GIWAXS revealed that blends with more intermixed network morphologies and stronger "face-on" orientations of the polymer crystallites resulted in better-performing photovoltaic devices. rsc.org A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is generally preferred for efficient charge transport in photovoltaic applications. acs.org

The crystallinity and orientation can be influenced by factors such as the molecular weight of the polymer and the addition of other components. In one study, a higher molecular weight isoindigo-based polymer exhibited stronger aggregation behavior and, when blended with a fullerene acceptor, adopted a face-on orientation with a long-range ordered structure. researchgate.net This was in contrast to its lower molecular weight counterpart, which showed a more disordered, "edge-on" orientation. researchgate.net The ability to control this orientation is a key aspect of materials design for organic electronics.

The table below summarizes key GIWAXS findings for isoindigo-based systems, highlighting the relationship between molecular orientation and material properties.

Polymer SystemMolecular OrientationKey FindingsReference
Isoindigo-based donor polymersFace-on and Edge-onBlends with stronger face-on orientation showed improved photovoltaic performance. rsc.org
High molecular weight isoindigo polymerFace-onInduced by blending with an acceptor, leading to higher crystallinity and better solar cell efficiency. researchgate.net
Low molecular weight isoindigo polymerEdge-onLower crystallinity and less favorable orientation for photovoltaic devices. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure and morphology of materials at the micro- and nanoscale. mpie.dedtu.dk These techniques provide direct images of the material's surface topography and internal structure, respectively.

For isoindigo-based materials, SEM and TEM have been used to characterize the bulk structure and thin-film morphology. In a study of conjugated microporous polymers (CMPs) containing isoindigo units, SEM images revealed a bulk structure composed of stacked layered sheets. nih.gov TEM images further confirmed the presence of multilayer stacks of the 2D polymers. nih.gov This layered structure is crucial for understanding the material's electronic properties.

SEM has also been employed to study the formation of nanoaggregates in functionalized materials. For example, in phenanthro[9,10-d]imidazoles, which exhibit aggregation-induced emission, SEM images of thin films showed the formation of nanoaggregates, providing a visual understanding of their aggregation behavior. researchgate.net The morphology of these aggregates can significantly influence the material's optical and electronic properties.

The following table presents examples of how electron microscopy has been applied to study the microstructure of isoindigo-related compounds.

TechniqueMaterial SystemObserved MicrostructureSignificanceReference
SEMIsoindigo-based Conjugated Microporous PolymerStacked layered sheetsReveals the bulk morphology of the porous material. nih.gov
TEMIsoindigo-based Conjugated Microporous PolymerMultilayer stacks of 2D polymersConfirms the layered internal structure. nih.gov
SEMFunctionalized Phenanthro[9,10-d]imidazolesNanoaggregates in thin filmsVisualizes the aggregation behavior related to emissive properties. researchgate.net

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical phenomenon in materials science and pharmaceuticals. ias.ac.in Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and photoreactivity.

The study of a bi-component molecular solid involving an isoindigo derivative revealed the existence of two polymorphs, Form I and Form II. nih.gov These polymorphs displayed different photochemical behaviors: Form I underwent partial cis-trans isomerization, while Form II participated in a [2+2] photodimerization. nih.gov This difference in reactivity is attributed to the distinct molecular packing in the two crystal forms.

Thermal analysis using Differential Scanning Calorimetry (DSC) can be used to investigate solid-state phase transitions between polymorphs. For the aforementioned bi-component solid, DSC analysis showed that Form II undergoes a solid-state polymorphic transition to Form I at 96.5 °C before melting. nih.gov This indicates that Form I is the more thermodynamically stable form at higher temperatures. In another example, a newly synthesized N,N'-dipropyl-substituted isoindigo derivative was found to have three polymorphic forms, with thermal analysis revealing an enantiotropic relationship between two of the forms. researchgate.net

The table below summarizes the properties of the two polymorphs of the bi-component solid containing this compound.

PolymorphPhotochemical BehaviorThermal BehaviorReference
Form IPartial cis-trans isomerizationMelts at 143.08 °C nih.gov
Form II[2+2] photodimerizationTransitions to Form I at 96.5 °C, then melts at 141.7 °C nih.gov

Investigation of Supramolecular Assemblies and Aggregation Behavior

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The aggregation behavior of molecules like this compound is a direct consequence of these interactions and plays a significant role in determining the material's properties. researchgate.netrsc.orgbeilstein-journals.org

The aggregation of isoindigo-based copolymers has been studied to understand its impact on electronic device applications. The type of aggregation, such as H-type (face-to-face stacking) or J-type (head-to-tail stacking), can influence the material's suitability for solar cells or light-emitting diodes. nih.gov For a benzodithiophene-isoindigo-based copolymer, it was found that both H- and J-type aggregates were present, with H-aggregates being more dominant, which is favorable for solar cell applications. nih.gov

The introduction of specific functional groups can be used to control the aggregation and self-assembly of isoindigo derivatives. For instance, the synthesis of unsymmetrical isoindigo molecules, which can be achieved by condensing oxindole and isatin (B1672199), allows for the tuning of π-π interactions, hydrogen bonding, and van der Waals forces to create self-assembled nanostructures. researchgate.net Similarly, the aggregation behavior of 1-benzyl pyrene (B120774) derivatives, which exhibit aggregation-induced emission, is driven by the formation of pyrene dimers in the aggregated state. rsc.org

The following table provides an overview of the aggregation behavior observed in different isoindigo-related systems.

SystemAggregation TypeKey FindingsReference
Benzodithiophene-isoindigo copolymerH- and J-type aggregatesDominance of H-aggregates suggests suitability for solar cell applications. nih.gov
Unsymmetrical isoindigo moleculesSelf-assembled nanostructuresControlled by a combination of non-covalent interactions. researchgate.net
1-Benzyl pyrene derivativesDimer formationLeads to aggregation-induced emission. rsc.org

Electronic and Optoelectronic Properties: Fundamental Investigations

Photophysical Properties and Excited State Dynamics

The photophysical characteristics of 1-Benzyl-isoindigo are governed by the interplay of its constituent parts, leading to notable absorption and emission behavior. nih.govresearchgate.net These properties are sensitive to the molecular environment, showing variations between solution and solid states.

In solution, this compound exhibits a broad absorption spectrum, typically spanning from 300 to 650 nm, which is characteristic of D-A-D type molecules. nih.gov This absorption profile features two distinct bands. nih.gov The introduction of benzyl (B1604629) substituents at the N,N' positions of the isoindigo core results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. beilstein-journals.org This shift is attributed to the electron-donating nature of the benzyl groups, which facilitates charge transfer upon excitation. beilstein-journals.org

The absorption characteristics can be influenced by the solvent environment. For instance, in cyclohexane, a non-polar solvent, the effects of solvent polarity are minimized, allowing for the observation of the intrinsic electronic properties. nih.gov In the solid state, the absorption spectrum of isoindigo derivatives can be either red-shifted or blue-shifted compared to the solution spectrum. sci-hub.sersc.org A red shift often indicates the formation of J-aggregates, while a blue shift suggests H-aggregate formation. researchgate.net The degree of π-π stacking in the solid state plays a crucial role in these spectral shifts. rsc.org For some isoindigo-based polymers, a slight red shift is observed in the film compared to the solution, indicating relatively weak π-π stacking due to bulky side chains. rsc.org

Table 1: Absorption Properties of Isoindigo Derivatives

Derivative Solvent/State Absorption Maxima (λ_max) Reference
This compound C₂Cl₄ Bathochromically shifted vs. indigo beilstein-journals.org
Isoindigo-based D-A-D molecules Solution 300 - 650 nm nih.gov
BT-ID Cyclohexane 538 nm nih.gov
BT-T-ID Cyclohexane 561 nm nih.gov
BT-T2-ID Cyclohexane 571 nm nih.gov
BT-T3-ID Cyclohexane 577 nm nih.gov

Fluorescence in molecules like this compound arises from the radiative decay from the lowest singlet excited state (S₁) to the singlet ground state (S₀). horiba.com In contrast, phosphorescence is the emission from a triplet excited state (T₁) to the ground state. horiba.com Generally, isoindigo derivatives are known to be emissive. researchgate.net However, fluorescence in solution can sometimes be quenched due to processes like E-Z isomerization, which provides a non-radiative decay pathway. researchgate.net When this isomerization is hindered, such as at low temperatures in a solvent glass or in the solid state, fluorescence is more readily observed. researchgate.net

The emission spectra of isoindigo derivatives can be sensitive to solvent polarity, with a red-shift in emission peaks observed in more polar solvents. This solvatochromism confirms the charge-transfer character of the emitting state. researchgate.net Phosphorescence, a longer-lived emission, is also a possible de-excitation pathway. horiba.com The efficiency of fluorescence versus phosphorescence is determined by the rate of intersystem crossing (ISC), the transition from a singlet to a triplet state. rsc.orgnih.gov

Time-resolved spectroscopy is a powerful tool to investigate the dynamics of excited states, known as excitons, on ultrafast timescales. researchgate.netarxiv.org Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair, or exciton (B1674681). ossila.com The subsequent decay of this exciton can occur through various pathways, including fluorescence, phosphorescence, and non-radiative processes. researchgate.net

In donor-acceptor systems like this compound, the initial photoexcitation is followed by complex dynamics. researchgate.net Studies on related systems have shown that these dynamics can involve exciton dissociation and charge separation, sometimes occurring on a sub-picosecond timescale. researchgate.net The environment and molecular packing can significantly influence these dynamics. For instance, the conformation of bichromophores, dictated by the external medium, directly affects the extent of excitonic coupling and the dynamics of energy transfer processes. researchgate.net In some polymeric systems, exciton-exciton annihilation can become a significant decay mechanism at high laser intensities. nih.gov

The concept of intramolecular charge transfer (ICT) is central to the photophysics of donor-acceptor molecules like this compound. ossila.com Upon excitation, an electron moves from the electron-donating benzyl groups to the electron-accepting isoindigo core, creating a charge-separated excited state (D⁺-A⁻-D⁺). nih.govossila.com This ICT state has a larger dipole moment than the ground state. ossila.com

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are defined by its ability to undergo reversible oxidation and reduction (redox) reactions. These processes are fundamental to its potential use in electronic devices.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are electrochemical techniques used to study the redox behavior of molecules. researchgate.netjru-b.com In CV, the potential is swept linearly and cyclically, and the resulting current is measured, providing information about the redox potentials and the stability of the electrochemically generated species. jru-b.com DPV is a pulse technique that offers higher sensitivity by minimizing background charging currents. pineresearch.com

Isoindigo derivatives typically exhibit reversible two-electron transfer processes. d-nb.info The electrochemical behavior can be influenced by the substituents on the isoindigo core. d-nb.info For instance, the introduction of electron-withdrawing or electron-donating groups can shift the redox potentials. d-nb.info The N-benzyl group, being electron-donating, is expected to influence the oxidation and reduction potentials of the isoindigo core. Studies on related N-substituted isatins show that the functional groups attached to the isatin (B1672199) ring lead to different redox mechanisms. researchgate.net In some cases, the electrochemical process can be complicated by subsequent chemical reactions, following an ECE (electrochemical-chemical-electrochemical) mechanism. psu.edu

Table 2: Electrochemical Data for Selected Isoindigo Derivatives

Compound Technique Redox Potentials (vs. reference) Key Observations Reference
Isoindigo Derivatives CV/DPV Two-step electron transfer Good electrochemical reversibility researchgate.netd-nb.info
N-Methylisatin Voltammetry Two one-electron reduction waves Formation of radical anion and dianion researchgate.net
Iminobibenzyl CV ECE mechanism Oxidative coupling psu.edu

Determination of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of organic semiconductors, including their potential in device applications. The energy levels of these orbitals dictate charge injection barriers, open-circuit voltage in solar cells, and the material's stability.

For isoindigo-based materials, these energy levels are typically determined using a combination of experimental techniques, primarily cyclic voltammetry (CV), and theoretical calculations such as Density Functional Theory (DFT). CV provides electrochemical data from which the HOMO and LUMO levels can be estimated. For instance, in a study of an isoindigo-bithiophene conjugated polymer, the HOMO level was determined to be -5.19 eV. researchgate.net Theoretical calculations complement these experimental values, offering deeper insights into the electronic structure. nih.gov

The N-substitution on the isoindigo lactam rings, such as with a benzyl group in this compound, significantly influences the frontier orbital energies. While electron-donating groups generally raise the energy levels, electron-withdrawing groups lower them. This tunability is a key advantage of the isoindigo platform. nih.gov For example, installing electron-withdrawing groups can lead to a reduction potential of around -0.89 V, whereas weakly electron-donating groups can result in a potential of approximately -1.20 V. nih.gov The energy gap between the HOMO and LUMO, which determines the material's absorption spectrum, is also affected by substitution. libretexts.org

Table 1: Representative Frontier Molecular Orbital Energy Levels of Isoindigo-Based Materials

Compound/Polymer HOMO (eV) LUMO (eV) Bandgap (eV) Source(s)
Isoindigo-bithiophene Polymer -5.19 -3.40 1.79 researchgate.net
Isoindigo-based Polymer (P5) - < -3.8 - escholarship.org
N-functionalized iso-I-36 (EWG) - - - nih.gov
N-functionalized iso-I-47 (EDG) - - - nih.gov
Isoindigo Chromophore (3) -5.46 -3.89 1.57 (electrochemical) researchgate.net
Isoindigo Chromophore (4) -5.26 -4.07 1.19 (electrochemical) researchgate.net

Note: Specific values for this compound are not detailed in the provided sources, but the data illustrates the general range and tunability for N-substituted isoindigos. LUMO for the Isoindigo-bithiophene Polymer was calculated from the reported HOMO and bandgap values.

Redox-Tunability and Electron-Deficiency

The isoindigo core is inherently electron-deficient due to the presence of two intramolecular lactam groups containing electron-withdrawing carbonyl functionalities. researchgate.netd-nb.info This electron-deficient nature makes isoindigo an excellent acceptor unit for use in donor-acceptor type organic semiconductors. researchgate.netnih.gov

The redox properties of isoindigo derivatives are readily tunable through chemical functionalization. d-nb.info By introducing different substituent groups, particularly at the nitrogen atoms or the 5,5' and 6,6' positions of the aromatic rings, the reduction and oxidation potentials can be systematically modified. nih.govd-nb.info Electrochemical studies, such as cyclic voltammetry, reveal that isoindigo derivatives undergo reversible reduction processes. The introduction of electron-withdrawing groups (EWGs) facilitates reduction, making the redox potential more positive (anodic shift), which can enhance stability against oxygen in ambient conditions. d-nb.info Conversely, electron-donating groups (EDGs) can make reduction more difficult. nih.gov This tunability allows for the design of materials with specific redox potentials tailored for applications like electrochemically mediated carbon capture, where isoindigos have been explored as redox-active molecules. d-nb.info

Charge Transport Characteristics

The ability of a material to transport charge carriers (electrons and holes) is fundamental to its performance in electronic devices like organic field-effect transistors (OFETs). The planar structure and strong π-π stacking capability of the isoindigo core are advantageous for efficient charge transport. researchgate.net

Charge Carrier Mobility Measurements in Thin Films

Charge carrier mobility (µ) is a key metric for semiconductor performance, quantifying how quickly a charge carrier can move through the material under the influence of an electric field. In isoindigo-based materials, mobility is typically measured in a thin-film transistor configuration.

Isoindigo-based polymers have demonstrated impressive charge transport properties. Depending on the specific chemical structure and the co-monomer used in donor-acceptor polymers, they can exhibit p-type (hole), n-type (electron), or ambipolar transport. For example, a polymer based on an isoindigo core, IIDDT, has shown air-stable hole mobility (µh) as high as 0.79 cm² V⁻¹ s⁻¹. researchgate.net In another instance, conjugated microporous polymers (CMPs) incorporating isoindigo acceptor units have been developed as n-type semiconductors, displaying high electron mobility (µe) of up to 6.6 cm² V⁻¹ s⁻¹. nih.gov The solubility of isoindigo derivatives, often enhanced by N-alkylation, is crucial as it directly affects the morphology and quality of the thin films, which in turn impacts charge transport. beilstein-journals.org

Table 2: Measured Charge Carrier Mobilities for Isoindigo-Based Materials in Thin-Film Transistors

Material Transport Type Mobility (cm² V⁻¹ s⁻¹) Source(s)
IIDDT Polymer p-type (hole) up to 0.79 researchgate.net
PI-CMP (Pyrene-Isoindigo) n-type (electron) 6.6 nih.gov
BI-CMP (Benzene-Isoindigo) n-type (electron) 3.5 nih.gov
Indigo-based Polymer (thermo-cleavable groups) n-type (electron) ~6 x 10⁻³ researchgate.net

Temperature-Dependent Charge Transport Mechanisms

The mechanism of charge transport in organic semiconductors is often investigated by measuring the charge carrier mobility at different temperatures. aps.org The temperature dependence of mobility can help distinguish between different transport models, such as band-like transport, where mobility decreases with increasing temperature (μ ∝ T⁻γ), and thermally activated hopping, where mobility increases with temperature. shuaigroup.netnih.gov

In disordered organic systems, charge transport typically occurs via the hopping of charge carriers between localized states. aps.org For an isoindigo-based donor-acceptor copolymer, low-temperature studies of charge transport have been conducted to understand the underlying mechanisms. researchgate.net At low temperatures, charge hopping is the dominant process, and its efficiency is sensitive to the energetic disorder of the material. aps.orgresearchgate.net In some high-mobility crystalline organic materials, a "band-like" behavior is observed, where mobility decreases as temperature rises due to increased phonon scattering. shuaigroup.net Studies on various organic semiconductors have identified different temperature regimes, each characterized by a distinct relationship between mobility and temperature, reflecting the dominance of different scattering or trapping mechanisms. nih.gov

Contact Resistance Analysis in Devices

In an organic field-effect transistor, the total resistance includes both the resistance of the semiconductor channel and the contact resistance (Rc) at the interface between the metal electrode and the organic semiconductor layer. researchgate.net High contact resistance can severely limit device performance, leading to an underestimation of the intrinsic material mobility. sci-hub.seresearchgate.net

For isoindigo-based polymer transistors, as with other organic semiconductors, contact resistance is a significant factor. researchgate.net Analysis often involves fabricating devices with varying channel lengths to decouple the channel and contact resistances. A key strategy to reduce Rc is the modification of the electrode surface, for instance, by using thiolated self-assembled monolayers (SAMs). researchgate.netresearchgate.net These interlayers can tune the work function of the electrode to better align with the frontier molecular orbital levels (HOMO for p-type, LUMO for n-type) of the semiconductor, thereby reducing the energy barrier for charge injection. researchgate.netsci-hub.se Studies on isoindigo copolymer devices have shown that functionalizing electrodes with SAMs can lead to lower and less temperature-dependent contact resistance. researchgate.net Interestingly, a favorable energy level alignment does not always guarantee the lowest contact resistance, indicating that other interfacial effects, such as charge distribution and orbital interactions, also play a crucial role. researchgate.netresearchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 1-benzyl-isoindigo. orientjchem.org This computational method allows for the prediction and analysis of various molecular characteristics, providing insights that complement experimental findings.

Geometry Optimization and Electronic Structure Elucidation

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. crystalsolutions.eu For derivatives of isoindigo, DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G(d,p), are employed to find the optimized molecular structure. orientjchem.orgnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The electronic structure of this compound and related compounds can be elucidated through these calculations, offering a deeper understanding of their properties. researchgate.net DFT methods are used to calculate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. libretexts.orgmasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates that the molecule is more reactive and can be more easily excited electronically. researchgate.net

For isoindigo derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. mdpi.comnih.gov The HOMO is the region from which electrons are most likely to be donated, while the LUMO is the region most likely to accept electrons. masterorganicchemistry.com Analysis of the HOMO and LUMO distributions reveals the sites within the this compound molecule that are most involved in electron transfer processes. This information is crucial for understanding its reactivity and potential applications in areas like organic electronics.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.22-0.180.04

The data in this table is based on a related benzyl-containing compound and illustrates the type of information obtained from HOMO-LUMO analysis. Specific values for this compound would require dedicated calculations. nih.gov

Prediction of Spectroscopic Data (UV-Vis, NMR)

DFT calculations are also valuable for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computational model. scielo.org.za Time-dependent DFT (TD-DFT) is a common method used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. computabio.com This involves calculating the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. computabio.com For isoindigo derivatives, TD-DFT calculations can predict the λmax values, which are the wavelengths of maximum absorption, and these are often in good agreement with experimental spectra. mdpi.comnih.gov

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the magnetic shielding of atomic nuclei within the molecule, it is possible to predict the chemical shifts that would be observed in ¹H and ¹³C NMR experiments. scielo.org.za The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. scielo.org.za

Charge Density Distribution and Electrostatic Potentials

The charge density distribution describes how electrons are distributed throughout the molecule. researchgate.net The molecular electrostatic potential (MEP) is a related property that maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de The MEP is a useful tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). orientjchem.org

For this compound, DFT calculations can generate MEP maps that highlight the electrophilic and nucleophilic sites. orientjchem.orguni-muenchen.de Negative potential regions, often located around electronegative atoms like oxygen and nitrogen, indicate areas susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. orientjchem.org This information provides valuable insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This is particularly useful for understanding processes that occur in solution or in the solid state, such as aggregation and self-assembly. nih.govfrontiersin.org

Modeling of Aggregation and Self-Assembly in Solution and Solid State

MD simulations can model the interactions between multiple this compound molecules in a simulated environment, such as a solvent or a crystal lattice. rsc.orgrsc.org By calculating the forces between atoms and solving the equations of motion, MD can track the trajectories of molecules and observe how they interact and organize themselves. nih.gov

These simulations can provide insights into the self-assembly of this compound molecules into larger structures, driven by non-covalent interactions like π-stacking and hydrogen bonding. mdpi.com Understanding the aggregation behavior is important for controlling the properties of materials made from these molecules, for example, in the context of organic thin-film transistors or other electronic devices. nih.gov MD simulations can help to predict how changes to the molecular structure, such as the addition of different substituent groups, might affect the self-assembly process. mdpi.com

Simulation of Film Formation Processes

The performance of organic electronic devices is critically dependent on the morphology of the active semiconductor thin film. Computational simulations of film formation processes aim to predict the solid-state packing and large-scale morphology of this compound derivatives, which are difficult to probe experimentally. These simulations can model the aggregation of molecules from a solution or melt, providing a picture of the resulting film structure.

Research on related isoindigo compounds has shown that molecular structure heavily influences solid-state organization. For example, computational studies help explain why certain substitutions on the isoindigo core promote specific types of molecular stacking, such as J-aggregation or H-aggregation. acs.orgnih.gov Simulations can reveal how the benzyl (B1604629) group and other substituents on the isoindigo backbone dictate intermolecular interactions, leading to the formation of organized structures like lamellar or nanofibrillar domains. nih.govresearchgate.net By simulating these processes, researchers can understand how factors like solvent choice and annealing temperatures might be optimized to achieve the desired film morphology for superior device performance, potentially avoiding issues like excessive light scattering or poor film quality. nsc.ru

Computational Modeling of Charge Transport Pathways and Rates

Computational modeling is a powerful method for elucidating the charge transport mechanisms in this compound-based materials. These models calculate the pathways and rates of electron and hole movement through the organic film, predicting key performance metrics like charge carrier mobility.

The process typically involves a multi-scale approach. nih.govnih.gov First, quantum chemical methods such as Density Functional Theory (DFT) are used to determine the electronic properties of individual molecules and the electronic coupling between adjacent molecules. These parameters, along with site energies, are then fed into a higher-level model, such as a kinetic Monte Carlo (KMC) simulation. nih.gov The KMC simulation models the "hopping" of charges from molecule to molecule over time under an applied electric field, allowing for the direct calculation of charge mobility. nih.gov

These models have been instrumental in understanding the structure-property relationships in isoindigo-based systems. For instance, computational studies on conjugated polymers incorporating isoindigo have shown how the choice of donor unit can dramatically alter the charge transport characteristics, leading to materials that are predominantly n-type (electron-transporting), p-type (hole-transporting), or exhibit balanced ambipolar transport. acs.org Rational design efforts, guided by such calculations, have led to the development of n-type isoindigo-based polymers with remarkably high predicted and measured electron mobilities. csic.es

Table 1: Calculated Electron Mobility in Isoindigo-Based Conjugated Microporous Polymers (CMPs)

Polymer NameDonor UnitAcceptor UnitCalculated Hall Electron Mobility (cm² V⁻¹ s⁻¹)Reference
BIBenzene (B151609)Isoindigo3.5 csic.es
PIPyrene (B120774)Isoindigo6.6 csic.es

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of a molecule with its macroscopic properties. unimore.itresearchgate.net For this compound and its derivatives, QSPR development allows for the rapid prediction of key electronic and photophysical properties without the need for synthesis and experimental characterization.

The development of a QSPR model involves calculating a set of molecular descriptors (e.g., electronic, topological, geometric) for a series of isoindigo derivatives and then using statistical methods to build a mathematical equation that links these descriptors to an experimental property. unimore.it Foundational studies have provided the raw data for such models by systematically investigating how structural modifications affect properties. nih.gov For example, research has shown that placing substituents at the 6,6'-positions of the isoindigo core leads to stronger electronic coupling and photoabsorptivity compared to substitution at the 5,5'-positions. acs.orgnih.gov Similarly, extending the conjugated backbone with units like thiophene (B33073) has been shown to systematically tune the frontier molecular orbital energy levels (HOMO/LUMO) and the optical bandgap. acs.org

A QSPR model would quantify these relationships, enabling the prediction of properties for yet-to-be-synthesized this compound derivatives. This predictive capability is invaluable for screening large numbers of potential candidates and prioritizing synthetic efforts.

Table 2: Experimental Electronic Properties of Isoindigo Derivatives with Extended Conjugation

Compound NameNumber of Thiophene UnitsHOMO Level (eV)Optical Bandgap (eV)Reference
BT-ID0-5.461.70 acs.org
BT-T-ID1-5.321.73 acs.org
BT-T2-ID2-5.251.60 acs.org
BT-T3-ID3-5.161.65 acs.org

In Silico Screening and Rational Design of this compound Derivatives

In silico screening and rational design represent the practical application of the aforementioned computational techniques to accelerate the discovery of new, high-performance materials. This approach uses computational power to design and evaluate novel this compound derivatives virtually before committing resources to their synthesis.

The process often begins with the creation of a large virtual library of candidate molecules based on the this compound scaffold with various chemical modifications. This library is then subjected to a high-throughput virtual screening process, where properties are rapidly estimated using methods like QSPR or molecular docking. mdpi.comnih.gov For instance, derivatives can be screened for optimal HOMO/LUMO energy levels for application in organic solar cells or for specific charge transport characteristics.

The insights gained from these screenings, combined with detailed computational modeling, form the basis of rational design. rsc.orgx-mol.net Studies have shown that the properties of isoindigo-based materials can be finely tuned through deliberate structural modifications. acs.orgnih.gov Rational design principles, informed by computation, guide chemists on how to achieve specific outcomes. For example, modeling can show that introducing strong electron-withdrawing units into the polymer backbone can boost electrical properties without sacrificing mechanical flexibility. rsc.org Similarly, computational results can guide the choice of side chains to enhance solubility and molecular packing, or the selection of co-monomers to create polymers with panchromatic absorption for more efficient solar cells. rsc.orgresearchgate.net This synergy between computational prediction and experimental synthesis streamlines the development of advanced organic electronic materials.

Table 3: Examples of Rational Design Strategies for Isoindigo Derivatives

Design StrategyPredicted/Observed OutcomeApplicationReference
Substitution at 6,6'-positions vs. 5,5'-positionsStronger intramolecular charge transfer and photoabsorptivityOrganic Solar Cells acs.orgnih.gov
Insertion of strong electron-withdrawing units (e.g., BIBDF)Boosted electrical properties with retained ductilityFlexible Electronics rsc.org
Coupling with different donor units (e.g., benzene vs. pyrene)Tuning of n-type mobilityOrganic Transistors csic.es
Varying the ratio of polar alkoxy side chainsManipulation of interchain interactions and charge mobilityOrganic Transistors rsc.org

Advanced Materials Applications and Device Architectures

Organic Field-Effect Transistors (OFETs)

Isoindigo-based materials have emerged as promising semiconductors for OFETs, which are foundational components of flexible, low-cost electronics. semanticscholar.orgsioc-journal.cn The electron-withdrawing lactam rings within the isoindigo structure provide an inherent electron-accepting capability, which is a key attribute for creating high-performance semiconducting polymers and small molecules. researchgate.netnih.gov

The fabrication of OFETs utilizing isoindigo derivatives often involves solution-processing techniques, which are advantageous for creating large-area and flexible devices. leigroup.cn Polymers and small molecules incorporating the isoindigo unit are typically designed to be soluble in common organic solvents like chloroform (B151607) and toluene. leigroup.cnmdpi.com

Device performance is heavily influenced by the molecular design and the processing conditions of the active layer. For instance, in donor-acceptor (D-A) type polymers, the choice of the donor unit copolymerized with the isoindigo acceptor is critical. Two isoindigo-based polymers, IIDT and IIDDT, were synthesized via Stille-coupling polymerization. leigroup.cn OFETs were fabricated by solution-processing these polymers. The resulting IIDDT-based devices exhibited high hole mobility, reaching up to 0.79 cm² V⁻¹ s⁻¹. researchgate.net

Post-deposition treatments, such as thermal annealing, are also employed to optimize the morphology of the semiconductor thin film and enhance charge carrier mobility. mdpi.com For two small molecules, S10 and S11, which feature a donor-acceptor-donor (D-A-D) structure with an isoindigo core, OFET devices annealed at 120 °C showed significantly improved performance compared to as-spun films. mdpi.com Similarly, the introduction of a strong electron-withdrawing benzodifurandione (BDF) unit into an isoindigo-bithiophene polymer backbone (PIBDF-BTO) led to better polymer chain crystallinity and a well-arranged nano-fibril morphology, resulting in much higher field-effect mobility compared to the parent polymer (PI-BTO). rsc.org

Another strategy for performance optimization involves the use of thermally cleavable side groups. nih.gov A D-A copolymer with a tert-butoxycarbonyl (t-Boc) substituted isoindigo unit was synthesized. nih.gov Upon thermal treatment, the bulky t-Boc groups were removed, allowing for the formation of N-H···O=C hydrogen bonds that enhanced the coplanarity and intermolecular ordering of the polymer chains, leading to a distinct increase in field-effect mobility. nih.gov

Performance of Isoindigo-Based OFETs

MaterialDevice StructureHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)On/Off RatioRef.
IIDDTSolution-processed0.79->10⁶ researchgate.netleigroup.cn
S11Solution-processed, annealed at 120 °C7.8 × 10⁻³-10⁴ - 10⁵ mdpi.com
PIBDF-BTOSolution-processed0.270.22- rsc.org
PI-BTOSolution-processed0.004Very low- rsc.org
t-Boc Isoindigo Copolymer (after thermal treatment)Solution-processedDistinctly increased mobility- nih.gov

Ambipolar OFETs, capable of transporting both holes and electrons, are highly desirable for complementary logic circuits. The versatile electronic nature of the isoindigo core allows for the design of materials with ambipolar transport properties. This is typically achieved by carefully balancing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For example, two polymers, PIIG-DTBT and PIIG-DSeBT, were developed by incorporating thiophene (B33073) and selenophene (B38918) spacers into an isoindigo-benzothiadiazole backbone. rsc.org While both polymers exhibited the same LUMO energy level (-3.57 eV), their HOMO levels varied. rsc.org This tuning of energy levels resulted in ambipolar charge transport, with the PIIG-DTBT polymer showing hole and electron mobilities of up to 7.8 × 10⁻² and 3.4 × 10⁻² cm² V⁻¹ s⁻¹, respectively. rsc.org

Similarly, the introduction of a benzodifurandione (BDF) unit into an isoindigo polymer (PIBDF-BTO) not only improved crystallinity but also resulted in well-balanced ambipolar transport, with hole and electron mobilities of 0.27 and 0.22 cm² V⁻¹ s⁻¹, respectively. rsc.org In contrast, the reference polymer without the BDF unit (PI-BTO) was predominantly a hole transporter with very low electron mobility. rsc.org Core-cyanated isoindigo has also been shown to exhibit ambipolar behavior (0.11 cm² V⁻¹ s⁻¹ for electrons and 0.045 cm² V⁻¹ s⁻¹ for holes) when used with a specific surface modification on the dielectric. researchgate.net

Ambipolar Performance of Isoindigo-Based Polymers

PolymerHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Ref.
PIIG-DTBT0.0780.034 rsc.org
PIBDF-BTO0.270.22 rsc.org
Core-cyanated Isoindigo0.0450.11 researchgate.net

The interface between the organic semiconductor and the gate dielectric layer is a critical region in an OFET, as charge accumulation and transport occur within the first few molecular layers adjacent to this interface. rsc.orgnsc.rumdpi.com The properties of the dielectric material and the quality of the interface can dramatically affect device performance by influencing the morphology of the semiconductor film and the density of charge traps. researchgate.netrsc.org

The selection of the dielectric material itself plays a significant role. semanticscholar.org High-k dielectric materials can enable low-voltage operation. semanticscholar.org However, the compatibility between the semiconductor and the dielectric is paramount. Surface energy, roughness, and chemical functionalities of the dielectric surface can dictate the molecular packing and orientation of the semiconductor, which in turn governs the charge carrier mobility. researchgate.netnii.ac.jp

Interface engineering often involves treating the dielectric surface with a self-assembled monolayer (SAM). For instance, dicyanated isoindigo showed ambient-stable electron mobility when paired with a TPA SAM, but exhibited ambipolar transport on a FOPA-modified substrate, highlighting the profound impact of interface modification on device characteristics. researchgate.net Investigating the trap density of states (DOS) at the dielectric/semiconductor interface is essential for understanding and improving device performance. researchgate.net Techniques like impedance spectroscopy can be used to probe these interfacial trap states, providing insights that help in the rational design of new semiconductor and dielectric materials. researchgate.net

For practical applications, the operational stability of OFETs is as crucial as their charge transport performance. nih.gov Isoindigo-based materials have shown promise in this regard, often exhibiting excellent stability, particularly in ambient air. researchgate.netleigroup.cn This enhanced stability is attributed to the low-lying HOMO levels of many isoindigo-based polymers, which makes them less susceptible to oxidation by atmospheric oxygen and water. leigroup.cn

For example, the polymer IIDDT, which has a deep HOMO level of -5.7 eV, demonstrated excellent air stability, with its OFET devices maintaining high performance under ambient conditions. leigroup.cn Similarly, OFETs based on the PIBDF-BTO polymer were found to be operationally stable, showing negligible shifts in their threshold voltage even after continuous cycling measurements. rsc.org

However, long-term operational stability remains a challenge for organic electronics in general. nih.govrsc.org Bias stress instability, where the threshold voltage shifts under prolonged gate bias, is a common degradation mechanism. nih.gov This instability is often linked to charge trapping at the semiconductor-dielectric interface, which can be exacerbated by environmental factors like water. nih.gov Theoretical studies suggest that for n-channel OFETs, a high electron affinity is a key factor for achieving air stability, providing a guideline for designing new stable materials. researchgate.net

Chemosensors and Spectroscopic Probes

Scientific literature does not currently contain studies on the use of 1-Benzyl-isoindigo as a chemosensor or spectroscopic probe. While the broader class of isoindigo derivatives has been explored for sensor applications due to their unique electronic and photophysical properties, specific data on this compound is not available. beilstein-journals.org General principles of chemosensor design involve a receptor unit for analyte binding and a signaling unit (fluorophore or chromophore) that reports the binding event. mdpi.com Common mechanisms include photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), which can lead to a measurable change in fluorescence or color upon interaction with an analyte. mdpi.comnih.gov

Mechanism of Analyte Detection and Binding

There is no published research describing the mechanism of analyte detection or binding for this compound.

Selectivity and Sensitivity Enhancement

There are no available studies or data concerning methods for enhancing the selectivity or sensitivity of this compound for any specific analyte.

Catalysis and Photocatalysis

The application of this compound as a catalyst or photocatalyst is not documented in the current scientific literature. Research in this area has focused on related but distinct molecules and materials. For instance, isoindigo has been incorporated as a structural unit in covalent organic frameworks (COFs) for photocatalytic CO2 reduction and electrocatalytic processes. acs.orgresearchgate.netresearchgate.netnih.gov

Role as Catalyst or Ligand in Organic Transformations

There is no evidence in the literature of this compound being used as a catalyst or as a ligand in organic transformations. Its synthesis has been reported as a product of a copper-catalyzed reaction of N-benzyldiazo(nitro)acetanilide, where it was formed in a 26% yield. tandfonline.com However, this context describes its formation, not its function as a catalyst. Related compounds, such as 1-benzyl-1,4-dihydronicotinamide, have been used as stoichiometric reductants in photoredox catalysis, but this is a distinct compound and function. ethz.chrsc.org

Application in Electrocatalytic Processes (e.g., Water Splitting)

There are no published reports on the use of the discrete molecule this compound in electrocatalytic processes, including water splitting. Studies on electrocatalysis involving the isoindigo core are typically focused on polymeric materials, such as isoindigo-based covalent organic frameworks, which have shown activity for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.netresearchgate.netnih.govresearchgate.net These extended frameworks leverage the electronic properties of the isoindigo unit, but their performance is not representative of the isolated this compound molecule.

Structure Property Relationships and Molecular Design Principles

Influence of Benzyl (B1604629) Moiety on Electronic and Packing Properties

The benzyl group, an N-substituent in 1-Benzyl-isoindigo, is a phenyl group attached to a methylene (B1212753) bridge (-CH2-). This seemingly small linker has significant consequences for the molecule's properties compared to a directly attached phenyl group. jefferson.edu The methylene spacer provides greater structural flexibility and introduces inductive effects alongside the resonance effects of the phenyl ring. jefferson.edu

The introduction of bulky substituents at the nitrogen atoms, such as benzyl groups, directly impacts the crystal packing. In related molecules, benzyl groups have been shown to facilitate one-dimensional stacking structures. rsc.orgresearchgate.net However, these benzyl groups can be significantly distorted from the main plane of the isoindigo core. researchgate.net This distortion can lead to multiple molecular orientations within a thin film, which may compromise its quality and uniformity. researchgate.net In some crystal structures, the benzyl groups participate in weak intermolecular interactions, such as C-H···π bonds, which help to form two-dimensional supramolecular networks. nih.gov The presence of the ethylene (B1197577) spacer in the related 2-phenylethyl substituent has been shown to allow for more favorable molecular packing compared to the benzyl group, leading to improved thin-film quality and better transistor properties. researchgate.net

Impact of N-Substitution on Self-Assembly and Film Morphology

The groups attached to the lactam nitrogen atoms of the isoindigo core play a crucial role in determining how the molecules self-assemble in the solid state, which in turn dictates the morphology of thin films. N-substituents are often introduced to modify solubility and prevent excessive π–π stacking. d-nb.info The structure of the substituent at the nitrogen atom can have a significant effect on the efficiency of devices made from these materials. beilstein-journals.orgd-nb.info

Side-chain engineering, which involves modifying these N-substituents, is a key strategy for controlling molecular stacking patterns. rsc.org For instance, the size and shape of alkyl chains attached to the nitrogen can significantly alter the crystallinity of the resulting films. acs.org In one study, a 2-hexyldecyl substituent was found to provide the best compatibility with the fullerene derivative PC71BM, leading to good surface morphology and high device efficiency. beilstein-journals.org Furthermore, breaking the symmetry by using two different side chains on the isoindigo unit is an emerging strategy to fine-tune the nanoscale structure of polymer films. rsc.orgresearchgate.net This approach allows for precise control over the material's properties by modulating solubility, processability, and molecular interactions. rsc.org

Correlations Between Molecular Structure and Device Performance Parameters

A direct correlation exists between the molecular structure of isoindigo derivatives and their performance in electronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). Key performance parameters such as charge carrier mobility (µ), open-circuit voltage (Voc), short-circuit current (Jsc), and power conversion efficiency (PCE) are all highly dependent on the molecular design.

Molecular planarity is a critical factor; a flatter molecular backbone can minimize steric hindrance and facilitate beneficial co-facial π–π stacking, leading to higher carrier mobility. rsc.org The strategic placement of substituents on the isoindigo core is also vital. Studies have shown that substitution at the 6,6′-positions results in stronger intramolecular charge transfer and better-organized solid-state structures compared to substitution at the 5,5′-positions, which correlates with improved device performance. nih.govacs.orgnih.gov

Extending the π-conjugated backbone of the molecule can induce favorable H-aggregation, enhance crystallinity, and lead to higher power conversion efficiencies. nih.govacs.org Conversely, using inappropriate alkyl side chains can be detrimental to device performance. leigroup.cn The insertion of strong electron-withdrawing units into the molecular backbone has been shown to significantly boost electrical properties without sacrificing mechanical flexibility. rsc.org

The following table summarizes the performance of various isoindigo derivatives in organic electronic devices, illustrating the impact of structural modifications.

Compound/System Device Type Key Structural Feature Performance Metric Value Reference(s)
TII(SB)2OFETThienoisoindigo CoreHole Mobility (μh)~10⁻² cm² V⁻¹ s⁻¹ rsc.org
TII(OB)2OFETThienoisoindigo CoreElectron Mobility (μe)~10⁻² cm² V⁻¹ s⁻¹ rsc.org
II(SB)2OFETIsoindigo CoreHole Mobility (μh)~10⁻³ cm² V⁻¹ s⁻¹ rsc.org
TRA-TIID-TRAOFETThienoisoindigo Core, Solution ShearedHole Mobility (μh)0.89 cm² V⁻¹ s⁻¹ ntu.edu.tw
TRA-IID-TRAOFETIsoindigo Core, Solution ShearedHole Mobility (μh)0.17 cm² V⁻¹ s⁻¹ ntu.edu.tw
IIDDTOFETIsoindigo-Dithienothiophene PolymerHole Mobility (μh)0.79 cm² V⁻¹ s⁻¹ (Air-stable) researchgate.net
BT-T2-ID/PC61BMOSCExtended π-conjugation (2 thiophenes)PCE3.4% nih.gov
6,6'-diphenylisoindigoOFETPhenyl substitution at 6,6' positionsHole/Electron Mobility (μh/μe)0.037 / 0.027 cm² V⁻¹ s⁻¹ beilstein-journals.org
PBIBDF-BTOFETStrong electron-withdrawing BIBDF unitHole/Electron Mobility (μh/μe)>0.1 cm² V⁻¹ s⁻¹ (at 100% strain) rsc.org

This table is interactive. Click on the headers to sort the data.

Role of Intramolecular and Intermolecular Interactions in Modulating Properties

The properties of this compound and its analogs are heavily modulated by a network of weak forces within and between molecules. These non-covalent interactions dictate the molecular conformation, solid-state packing, and ultimately, the electronic behavior of the material.

Intermolecular interactions are crucial for self-assembly. Hydrogen bonding, in particular, is a powerful tool for controlling the arrangement of molecules. nih.gov The isoindigo core possesses a highly planar structure with opportunities for N–H⋯O=C hydrogen bonding, which promotes high crystallinity. nih.gov Creating hydrogen-bonded networks, for example by using crosslinker molecules like 1,4-diaminobutane, can enhance intermolecular interactions, leading to more ordered structures and significantly improved hole mobility. nih.govrsc.orgsemanticscholar.org Strong intermolecular donor-acceptor interactions can also occur, for instance, between an electron-rich substituent on one molecule and the electron-poor isoindigo core of a neighbor, further enhancing molecular ordering. nih.govacs.org Other weak forces, such as S···O, S···π, and C-H···N interactions, also play a role in achieving tight π-π stacking and favorable packing motifs. nih.govntu.edu.tw

Intramolecular interactions are key to controlling the shape of a single molecule. Noncovalent intramolecular forces, such as S···O, F···H, and F···S, can lock the molecular backbone into a more planar conformation. mdpi.com This enhanced planarity improves electronic communication along the molecule and is beneficial for charge transport. rsc.orgmdpi.com

Strategies for Molecular Engineering Towards High-Performance Materials

The development of high-performance materials based on the isoindigo scaffold relies on strategic molecular engineering. Several key design principles have emerged from extensive research.

Donor-Acceptor (D-A) Design : A "push-pull" architecture, combining electron-donating and electron-accepting units within the same molecule, is a highly effective strategy. mdpi.commdpi.com The isoindigo unit serves as an excellent electron acceptor. leigroup.cnacs.org This approach allows for fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for applications in solar cells and transistors. leigroup.cnmdpi.com

Side-Chain Engineering : The rational design of side chains, particularly the N-substituents, is a powerful tool. Using branched alkyl chains can effectively decrease the distance between stacked molecules, improving carrier mobility. leigroup.cn Breaking the symmetry of side chains offers a sophisticated method to control nanoscale morphology and optimize material performance. rsc.orgresearchgate.net

Backbone Modification : Extending the π-conjugated backbone, for instance by inserting thiophene (B33073) units, can reduce the material's bandgap and enhance molecular ordering, leading to better device performance. nih.govacs.orgleigroup.cn Furthermore, structural modifications to the isoindigo core itself, such as creating fused-ring derivatives, can enhance planarity and target specific properties like ambipolar (both hole and electron) charge transport. acs.org Introducing strongly electron-withdrawing units into the main chain is another strategy to boost electrical properties. rsc.org

Promoting Intermolecular Interactions : Designing molecules that can form strong and directional intermolecular interactions, such as hydrogen bonds, is a key strategy for achieving well-ordered crystalline thin films with high charge mobility. nih.gov

By combining these strategies—tuning electronic properties through D-A design, controlling packing via side-chain engineering, and optimizing planarity and conjugation through backbone modification—researchers can systematically develop new isoindigo-based materials, including derivatives of this compound, with tailored properties for advanced electronic applications. leigroup.cnacs.org

Future Directions and Emerging Research Avenues

Integration into Hybrid Organic-Inorganic Advanced Materials

The development of hybrid organic-inorganic materials offers a promising route to create multifunctional systems that synergistically combine the properties of both components. mdpi.comrsc.org These materials, often structured at the nanoscale, can exhibit enhanced mechanical strength, superior thermal stability, and novel electronic or optical properties not achievable by either component alone. rsc.orgnih.govresearchgate.net The integration of 1-Benzyl-isoindigo into such hybrid frameworks is an emerging area of research.

The intrinsic semiconducting nature of the isoindigo core makes it a suitable organic component for creating hybrid materials for electronic applications. researchgate.net For instance, this compound could be incorporated into hybrid systems with inorganic nanoparticles (e.g., metal oxides like TiO2 or ZnO) or layered structures like clays. researchgate.net Such composites could be designed for use in sensors, photocatalysis, or as charge transport layers in optoelectronic devices. The benzyl (B1604629) group could play a crucial role in modulating the interface between the organic and inorganic phases, influencing the morphology and electronic coupling within the hybrid material. The sol-gel process is a common low-temperature method for preparing these hybrid materials, allowing for the intimate mixing of organic and inorganic precursors. mdpi.com

Future research will likely focus on the controlled synthesis of these hybrid materials to create well-defined hierarchical structures. researchgate.net The goal is to tailor the material's properties at the molecular level for specific applications, such as creating multi-site catalytic materials for one-pot chemical reactions or developing advanced sensors based on electron donor-acceptor arrays. ijsetpub.com

Exploration of New Manufacturing and Processing Techniques

The manufacturing and processing of this compound and its polymeric derivatives are critical for their practical application in electronic devices. Traditional synthesis of isoindigo-based polymers often relies on metal-catalyzed cross-coupling reactions like Stille and Suzuki couplings, which can involve toxic organometallic reagents and catalysts. beilstein-journals.orgrsc.org

Recent research has focused on developing greener and more sustainable synthetic routes. One promising approach is aldol (B89426) polycondensation, which avoids the use of metal catalysts and harmful tin monomers. rsc.org This method has been successfully used to synthesize isoindigo-based conjugated polymers with high molecular weights and excellent yields, demonstrating its potential for a more environmentally friendly manufacturing process. rsc.org

Another innovative technique is ball-milling, a solvent-free, metal-free polymerization method. rsc.org This mechanochemical approach can produce isoindigo-derived conjugated polymers under ambient conditions, offering a significant advantage in terms of sustainability and cost-effectiveness over traditional solvent-based methods. rsc.org

The processability of these materials is also a key consideration. The introduction of specific side chains, such as the benzyl group in this compound, can enhance solubility in common organic solvents, which is essential for solution-based fabrication techniques like spin-coating to create thin films for electronic devices. beilstein-journals.orgmdpi.com Future work will likely involve optimizing these new synthetic methods for this compound and exploring other advanced processing techniques to control the thin-film morphology and, consequently, the device performance.

Development of Novel Device Architectures and Multifunctional Materials

The unique electronic properties of the isoindigo core, being an electron-deficient unit, make it a versatile building block for a range of organic electronic devices. researchgate.neticp.ac.ru Research on isoindigo derivatives has demonstrated their potential in organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.orgsioc-journal.cn

Organic Field-Effect Transistors (OFETs)

Isoindigo-based polymers have achieved high hole mobilities, making them suitable for p-type transistors. sioc-journal.cn By modifying the chemical structure, for example, through copolymerization with different donor units or by introducing electron-withdrawing groups, the charge transport properties can be tuned. Some isoindigo-based copolymers have demonstrated well-balanced ambipolar transport, with high hole and electron mobilities, which is crucial for developing complementary logic circuits. rsc.org The benzyl group in this compound can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility.

Polymer/Small MoleculeDevice TypeHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Ion/Ioff RatioReference
PIBDF-BTOOFET0.270.22- rsc.org
PI-BTOOFET0.004Very low- rsc.org
PIID-DT (Aldol)OFET0.16-10⁵ rsc.org
PBIBDF-DT (Aldol)OFET0.26-10⁵ rsc.org
S10OFET2.2 x 10⁻⁴-- mdpi.com
S11OFET7.8 x 10⁻³-- mdpi.com

Organic Solar Cells (OSCs)

In OSCs, isoindigo derivatives can function as either electron donors or acceptors. beilstein-journals.orgnih.gov The broad absorption spectrum of isoindigo-based materials is advantageous for harvesting a larger portion of the solar spectrum. d-nb.info The power conversion efficiency (PCE) of OSCs based on these materials is highly dependent on the device architecture, including the choice of the acceptor material (like PC₇₁BM), the blend morphology, and post-fabrication treatments such as thermal annealing. nih.govacs.org

Donor MaterialAcceptorPCE (%)Jsc (mA/cm²)Voc (V)FFReference
6,6′-BTPC₇₁BM0.47 ± 0.05--- acs.org
Isoindigo derivativesPC₇₁BM~0.01--- acs.org

The development of multifunctional materials based on this compound is another exciting frontier. The ability to support both p-type and n-type charge transport opens the door for applications in ambipolar transistors and more complex integrated circuits. nih.gov Furthermore, the responsiveness of the isoindigo structure to external stimuli could be harnessed for applications in chemical sensors and organic phototransistors. mdpi.com

Sustainability Aspects in Synthesis and Materials Application

Sustainability is a growing concern in the field of materials chemistry, encompassing the entire lifecycle of a material from its synthesis to its final application and disposal. For this compound and its derivatives, research is actively pursuing more environmentally benign approaches.

The shift from traditional, often harsh, synthesis methods to "green" chemistry principles is a key aspect. ijsetpub.com As mentioned, the development of aldol polycondensation and ball-milling techniques for isoindigo-based polymers represents a significant step towards reducing the use of toxic solvents, metal catalysts, and hazardous reagents. rsc.org These methods are not only more environmentally friendly but can also be more economical. rsc.org

The choice of starting materials is also crucial. While many syntheses start from petroleum-derived precursors, future research could explore the use of bio-based feedstocks. For instance, indole (B1671886), a precursor to the isoindigo core, can be produced through biological processes. beilstein-journals.org

In terms of applications, the use of this compound in organic solar cells contributes to the development of renewable energy technologies. orgsyn.org The inherent properties of organic electronics, such as being lightweight and having the potential for fabrication on flexible substrates, can also lead to energy savings in manufacturing and transportation compared to traditional inorganic electronics. A quantitative sustainability index for chemical syntheses, considering factors like the provenance of inputs and the fate of outputs, could be a valuable tool for evaluating and comparing the green credentials of different production routes for this compound. researchgate.net

Interdisciplinary Research with Other Fields of Advanced Science

The potential applications of this compound extend beyond traditional materials science, creating opportunities for interdisciplinary collaboration. The definition of interdisciplinary studies involves the integration of knowledge and methods from two or more disciplines to address a complex problem. researchgate.net

One major area for interdisciplinary research is bioelectronics . Organic mixed ionic and electronic conductors are of great interest for applications that interface with biological systems, such as biosensors and therapeutic devices. nih.gov Isoindigo-based polymers have been investigated for their performance in organic electrochemical transistors (OECTs), which operate in aqueous environments and can be used to detect biological signals. nih.gov The biocompatibility of this compound and its derivatives would be a critical area of study, potentially involving collaboration with biologists and medical researchers.

Another field is supramolecular chemistry . The planar structure and potential for hydrogen bonding in isoindigo derivatives make them interesting candidates for creating self-assembling systems and complex molecular architectures. hep.com.cn Research in this area could lead to the development of novel sensors or "smart" materials that respond to specific stimuli.

Furthermore, the historical use of isoindigo's parent compounds as dyes and pigments connects materials science with medicinal chemistry . beilstein-journals.org Some isoindigo derivatives have shown potential as anticancer agents. researchgate.netsemanticscholar.org This opens up avenues for collaborative research to design and synthesize new this compound derivatives with specific biological activities, combining the expertise of synthetic chemists, pharmacologists, and biochemists.

Finally, the photophysical properties of these compounds, including their potential for photochromism, link materials science with photochemistry and optics . beilstein-journals.org Understanding and controlling the light-induced transformations of this compound could lead to applications in optical data storage and molecular switches. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-Benzyl-isoindigo in academic settings?

  • Methodological Answer : Synthesis typically involves condensation reactions under inert atmospheres, with purification via column chromatography or recrystallization. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalysts) and cross-referencing spectral data with literature .

Q. How can researchers validate the analytical methods used for quantifying this compound in complex matrices?

  • Methodological Answer : Validate methods using calibration curves with certified reference standards, spike-and-recovery experiments to assess accuracy, and inter-day/intra-day precision tests. Include limits of detection (LOD) and quantification (LOQ) calculations. Cross-validate results with orthogonal techniques (e.g., UV-Vis spectroscopy vs. HPLC) to address potential matrix interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to mitigate inhalation risks. Consult safety data sheets (SDS) for toxicity profiles and dispose of waste via approved chemical hazard protocols. Document first-aid measures for accidental exposure (e.g., skin contact, inhalation) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or deuterium labeling to track reaction intermediates. Use density functional theory (DFT) calculations to model transition states and compare with experimental data (e.g., NMR kinetics). Validate hypotheses with controlled variables (e.g., varying catalysts or solvents) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent polarity, cell line specificity). Replicate experiments under standardized conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA) to assess significance and validate reproducibility across independent labs .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Apply molecular dynamics simulations to study solubility and stability, or use quantitative structure-activity relationship (QSAR) models for toxicity predictions. Validate computational results with experimental data (e.g., logP values from shake-flask assays) and reference databases like NIST for thermodynamic parameters .

Q. What experimental designs are optimal for evaluating the toxicological profile of this compound?

  • Methodological Answer : Use in vitro assays (e.g., MTT for cytotoxicity) with dose-response curves to determine IC₅₀ values. Pair with in vivo studies (e.g., rodent models) for systemic toxicity assessment. Adhere to FDA IND guidelines for preclinical data reporting, including histopathology and pharmacokinetic analyses .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Systematically modify functional groups (e.g., benzyl substituents) and correlate changes with bioactivity using multivariate regression. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Include crystallography or docking studies to link structural features to target binding .

Key Considerations for Methodological Rigor

  • Data Integrity : Ensure raw data (spectra, chromatograms) are archived in supplemental materials with metadata (e.g., instrument settings) .
  • Ethical Compliance : Address potential dual-use risks (e.g., unintended biological activity) in research proposals .
  • Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to strengthen mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.